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Compound of Interest

Compound Name: Ethyl 5-nitro-nicotinate

Cat. No.: B074328 Get Quote

An In-Depth Technical Guide to the Structure and Spectral Data of Ethyl 5-nitro-nicotinate

This technical guide provides a comprehensive overview of the structural and spectral

characteristics of Ethyl 5-nitro-nicotinate. The information is intended for researchers,

scientists, and professionals in the field of drug development and chemical synthesis. While

experimentally verified spectra for this specific compound are not widely available in public

databases, this guide presents a detailed set of predicted data based on established

spectroscopic principles and data from analogous compounds.

Chemical Structure and Properties
Ethyl 5-nitro-nicotinate is a derivative of nicotinic acid, featuring an ethyl ester at the 3-

position and a nitro group at the 5-position of the pyridine ring. The presence of the electron-

withdrawing nitro group significantly influences the electronic properties and reactivity of the

molecule.

Table 1: Chemical Identity and Properties of Ethyl 5-nitro-nicotinate
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Property Value Source

IUPAC Name
Ethyl 5-nitropyridine-3-

carboxylate
N/A

CAS Number 1462-89-1 [1]

Molecular Formula C₈H₈N₂O₄ [1]

Molecular Weight 196.16 g/mol [1]

SMILES Code
O=C(OCC)C1=CN=CC([N+]=

O)[O-]=C1
[1]

Predicted Spectral Data
The following sections provide predicted spectral data for Ethyl 5-nitro-nicotinate. These

predictions are derived from the analysis of its functional groups and comparison with spectral

data of structurally related compounds, such as Ethyl nicotinate.

Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is predicted to show three distinct signals for the aromatic protons of the

pyridine ring and two signals for the ethyl ester group. The strong electron-withdrawing effect of

the nitro group at the C5 position is expected to significantly deshield the adjacent protons at

C4 and C6, shifting them downfield. The proton at C2 would also be shifted downfield relative

to unsubstituted Ethyl nicotinate.

Table 2: Predicted ¹H NMR Data (500 MHz, CDCl₃)
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Chemical Shift
(δ) ppm

Multiplicity Integration Assignment Rationale

~9.5 - 9.7 s (singlet) 1H H-2

The proton at C2

is adjacent to the

ring nitrogen and

is expected to be

the most

downfield

aromatic proton.

~9.3 - 9.5 s (singlet) 1H H-6

This proton is

ortho to the nitro

group, leading to

significant

deshielding and

a substantial

downfield shift.

~8.8 - 9.0 s (singlet) 1H H-4

This proton is

also ortho to the

nitro group and is

expected to be

strongly

deshielded.

~4.45 q (quartet) 2H -OCH₂CH₃

Typical chemical

shift for a

methylene group

in an ethyl ester,

split into a

quartet by the

adjacent methyl

group.

~1.42 t (triplet) 3H -OCH₂CH₃ Typical chemical

shift for a methyl

group in an ethyl

ester, split into a

triplet by the
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adjacent

methylene group.

Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum is expected to show eight distinct signals corresponding to the eight

carbon atoms in the molecule. The carbons attached to or near the electronegative nitro group

and the ester group will be shifted downfield.

Table 3: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
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Chemical Shift (δ) ppm Assignment Rationale

~163 - 165 C=O (Ester)

The carbonyl carbon of the

ester group is typically found in

this downfield region.[2][3]

~155 - 157 C-6

This carbon is adjacent to the

ring nitrogen and influenced by

the ortho nitro group, causing

a downfield shift.[2]

~150 - 152 C-2

The carbon at C2 is adjacent

to the ring nitrogen, resulting in

a significant downfield shift.[2]

~148 - 150 C-5

The carbon directly attached to

the nitro group is expected to

be strongly deshielded.[2]

~135 - 137 C-4

This carbon is ortho to the nitro

group, leading to a downfield

shift.[2]

~128 - 130 C-3
The carbon bearing the ester

group.

~62 - 64 -OCH₂CH₃
The methylene carbon of the

ethyl ester.[3]

~13 - 15 -OCH₂CH₃
The terminal methyl carbon of

the ethyl ester.[3]

Predicted FT-IR Spectral Data
The infrared spectrum will be dominated by absorptions corresponding to the nitro group, the

ester carbonyl, and the aromatic ring.

Table 4: Predicted FT-IR Data (KBr Pellet)
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Wavenumber
(cm⁻¹)

Intensity Assignment Rationale

~3100 - 3000 Medium Aromatic C-H Stretch

Characteristic

stretching vibrations

for C-H bonds on the

pyridine ring.[4]

~3000 - 2850 Medium Aliphatic C-H Stretch

Characteristic

stretching vibrations

for C-H bonds of the

ethyl group.[4]

~1720 - 1740 Strong C=O Stretch (Ester)

Strong absorption due

to the carbonyl group

of the ethyl ester.[4]

~1580 - 1610 Medium
C=C & C=N Ring

Stretch

Vibrations associated

with the aromatic

pyridine ring.[4]

~1520 - 1560 Strong
Asymmetric NO₂

Stretch

A very strong and

characteristic

absorption for the nitro

group.[5]

~1340 - 1360 Strong
Symmetric NO₂

Stretch

Another very strong

and characteristic

absorption for the nitro

group.[5]

~1250 - 1300 Strong C-O Stretch (Ester)

Characteristic

stretching of the ester

C-O bond.

Predicted Mass Spectrometry Data
In an electron ionization (EI) mass spectrum, Ethyl 5-nitro-nicotinate is expected to show a

molecular ion peak (M⁺) and several characteristic fragment ions.
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Table 5: Predicted Mass Spectrometry Fragmentation Data (EI-MS)

m/z Value
Proposed
Fragment Ion

Proposed Loss Rationale

196 [C₈H₈N₂O₄]⁺ M⁺ (Molecular Ion)

The intact molecule

with one electron

removed.

167 [M - C₂H₅]⁺ Loss of ethyl radical
Cleavage of the ethyl

group from the ester.

151 [M - OCH₂CH₃]⁺ Loss of ethoxy radical

Alpha-cleavage at the

ester group, losing the

-OEt radical, is a

common

fragmentation

pathway for ethyl

esters.[6]

150 [M - NO₂]⁺ Loss of nitro group

Fragmentation

involving the loss of

the nitro group (NO₂)

is a characteristic

pathway for

nitroaromatic

compounds.[7]

122 [M - NO₂ - CO]⁺ Loss of NO₂ and CO

Subsequent loss of

carbon monoxide from

the [M - NO₂]⁺ ion.[7]

105 [C₆H₄NO]⁺
Loss of NO₂ and

C₂H₃O

Further fragmentation

of the pyridine ring

structure.

Characterization Workflow
The structural elucidation of Ethyl 5-nitro-nicotinate relies on a combination of spectroscopic

techniques. The logical workflow involves confirming the molecular weight and formula by mass
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spectrometry, identifying functional groups using FT-IR, and finally, assembling the precise

atomic connectivity using ¹H and ¹³C NMR.

Compound Identity

Spectroscopic Analysis

Derived Information

Ethyl 5-nitro-nicotinate
C₈H₈N₂O₄

MW: 196.16

Mass Spectrometry (MS) FT-IR Spectroscopy NMR Spectroscopy
(¹H and ¹³C)

Molecular Weight &
Elemental Formula

Provides

Functional Groups
(Ester, Nitro, Aromatic Ring)

Identifies

Atomic Connectivity &
3D Structure

Determines

Click to download full resolution via product page

Caption: Workflow for the structural elucidation of Ethyl 5-nitro-nicotinate.

Experimental Protocols
The following are generalized protocols for acquiring the spectral data described in this guide.

Instrument parameters should be optimized for the specific equipment used.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of Ethyl 5-nitro-nicotinate in 0.6-0.7

mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The solvent should be chosen

based on sample solubility and to avoid overlapping signals.[8]

Tube Loading: Transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Setup: Use a high-resolution NMR spectrometer operating at a frequency of 300

MHz or higher. Tune and shim the instrument's magnetic field to ensure homogeneity.[8]

¹H NMR Acquisition:

Pulse Sequence: Use a standard single-pulse experiment.

Scans: Acquire 8 to 16 scans for a sample of moderate concentration.

Relaxation Delay: A delay of 1-5 seconds between scans is recommended.[8]

¹³C NMR Acquisition:

Pulse Program: Use a standard proton-decoupled experiment (e.g., zgpg30).[2]

Scans: Acquire 1024 to 4096 scans to achieve an adequate signal-to-noise ratio.[2]

Relaxation Delay: Use a delay of 2-5 seconds to ensure full relaxation, especially for

quaternary carbons.[2]

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase the resulting spectrum and reference it to the residual solvent peak or an internal

standard (e.g., TMS at 0 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (Solid): If the sample is a solid, mix a small amount (1-2 mg) with

approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder

and press it into a transparent pellet using a hydraulic press. Alternatively, use an instrument
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with an Attenuated Total Reflectance (ATR) accessory, which requires placing a small

amount of the solid sample directly on the crystal.

Background Spectrum: Acquire a background spectrum of the empty sample compartment

(or clean ATR crystal) to subtract atmospheric and instrument-related absorptions.

Sample Spectrum: Place the sample pellet or position the ATR anvil onto the sample.

Acquire the spectrum, typically over a range of 4000 to 400 cm⁻¹. Co-add multiple scans

(e.g., 16 or 32) to improve the signal-to-noise ratio.

Data Processing: The software automatically subtracts the background from the sample

spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
Sample Introduction: For a volatile and thermally stable compound like an ethyl ester, Gas

Chromatography-Mass Spectrometry (GC-MS) is a suitable method. Dissolve a small

amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

Inject a small volume (e.g., 1 µL) into the GC system.

GC Separation: Use a suitable capillary column (e.g., a non-polar DB-5ms) and a

temperature program to separate the analyte from any impurities. A typical program might

start at 50°C and ramp to 280°C.[7]

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass

spectrometer. For structural elucidation and library matching, Electron Ionization (EI) at a

standard energy of 70 eV is used.[7]

Mass Analysis: The generated ions are accelerated and separated by a mass analyzer (e.g.,

a quadrupole) based on their mass-to-charge (m/z) ratio.

Detection: An electron multiplier or similar detector records the abundance of each ion,

generating the mass spectrum.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Mass_Spectrometry_Fragmentation_of_Ethyl_5_4_nitrophenyl_5_oxovalerate.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Mass_Spectrometry_Fragmentation_of_Ethyl_5_4_nitrophenyl_5_oxovalerate.pdf
https://www.benchchem.com/product/b074328?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b074328?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. 1462-89-1|Ethyl 5-nitronicotinate|BLD Pharm [bldpharm.com]

2. benchchem.com [benchchem.com]

3. chem.libretexts.org [chem.libretexts.org]

4. uanlch.vscht.cz [uanlch.vscht.cz]

5. www2.egr.uh.edu [www2.egr.uh.edu]

6. pharmacy180.com [pharmacy180.com]

7. benchchem.com [benchchem.com]

8. benchchem.com [benchchem.com]

To cite this document: BenchChem. [Structure and spectral data of Ethyl 5-nitro-nicotinate].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b074328#structure-and-spectral-data-of-ethyl-5-nitro-
nicotinate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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